molecular formula C13H23N3O4 B2409888 2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate CAS No. 2034377-38-1

2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate

Cat. No.: B2409888
CAS No.: 2034377-38-1
M. Wt: 285.344
InChI Key: BEWMZLZDDPQSKM-UHFFFAOYSA-N
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Description

2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The structure of this compound features a piperidine core, a common motif in pharmaceuticals known for its ability to influence the conformational and bioavailability properties of a molecule . This core is functionalized with a dimethylcarbamoyl group and a carbamate linkage to an acetate ester. The dimethylcarbamide is a potential pharmacophore that may contribute to target binding, while the acetate ester can serve as a key synthetic handle or as a prodrug feature, designed to enhance cellular permeability with the potential for enzymatic cleavage in biological systems. Researchers can utilize this compound as a critical intermediate or building block for the synthesis of more complex chemical entities. Its structure suggests potential utility in developing protease inhibitors, enzyme substrates, or receptor ligands. It is presented as a high-purity material to ensure reproducibility in experimental settings, strictly for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylamino]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4/c1-10(17)20-9-12(18)14-8-11-4-6-16(7-5-11)13(19)15(2)3/h11H,4-9H2,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWMZLZDDPQSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC1CCN(CC1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with dimethylamine to form the dimethylcarbamoyl derivative. This intermediate is then reacted with an appropriate alkylating agent to introduce the oxoethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Recent studies have highlighted the potential of compounds featuring piperidine moieties in antiviral applications. For instance, derivatives similar to 2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate have been investigated for their ability to inhibit the Ebola virus at the viral entry step. Research demonstrated that specific structural modifications could enhance antiviral activity, indicating a promising direction for further drug development against viral pathogens .

Pain Management and Opioid Research
The compound's structural characteristics suggest potential applications in pain management. Research on related piperidine derivatives has shown efficacy as opioid receptor ligands, which could lead to the development of new analgesics with fewer side effects compared to traditional opioids . The design and synthesis of these small molecules focus on optimizing their binding affinity and selectivity for opioid receptors.

Chemical Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques
The synthesis of This compound typically involves multi-step organic reactions, including nucleophilic substitutions and protective group strategies. For example, a study outlined a method utilizing microwave-assisted synthesis to enhance yield and efficiency when creating piperidine-based compounds .

Structure-Activity Relationship Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the piperidine ring can significantly impact biological activity, making SAR studies essential for developing more effective derivatives .

Agricultural Applications

Antimicrobial Activity
Piperidine derivatives have been evaluated for their antimicrobial properties against various pathogens affecting crops. Compounds structurally related to This compound have shown promise as antimicrobial agents against bacterial and fungal pathogens in agricultural settings. This application could lead to novel agrochemicals that enhance crop protection while minimizing environmental impact .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of This compound and its derivatives:

Application AreaKey FindingsReferences
Antiviral PropertiesEffective against Ebola virus; structural modifications enhance activity
Pain ManagementPotential as an opioid receptor ligand; ongoing research into analgesic properties
Antimicrobial ActivityEfficacy against bacterial and fungal pathogens in agriculture
Synthesis TechniquesMicrowave-assisted synthesis improves yield; multi-step organic reactions utilized

Mechanism of Action

The mechanism of action of 2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and carbamoyl-containing molecules. Examples include:

  • 1-(Dimethylcarbamoyl)piperidine
  • 4-(Dimethylcarbamoyl)piperidine
  • Ethyl 2-(dimethylcarbamoyl)piperidine-4-carboxylate

Uniqueness

What sets 2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate apart is its specific combination of functional groups, which may confer unique properties such as enhanced stability, specific reactivity, or particular biological activity. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate, with CAS number 2034377-38-1, is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings related to its biological activity, including antimicrobial and anticancer effects, molecular docking studies, and structure-activity relationships.

PropertyValue
Common NameThis compound
CAS Number2034377-38-1
Molecular FormulaC₁₃H₂₃N₃O₄
Molecular Weight285.34 g/mol

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties using various in vitro methods. Research indicates that derivatives of similar structures exhibit significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole. For instance, studies have shown that compounds with similar piperidine moieties demonstrate effective inhibition against a range of bacterial strains, suggesting that modifications in the piperidine structure can enhance activity .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound. The MTT assay was employed to determine cell viability against various cancer cell lines, including human colon cancer (HCT116) and mouse macrophage leukemia (RAW 264.7). Results indicated that certain synthesized compounds displayed promising anticancer activity, although they were less potent than established chemotherapeutic agents like 5-fluorouracil . The IC50 values were calculated to quantify the concentration required to inhibit cell growth by 50%, providing insights into the compound's efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between the compound and target proteins involved in cancer progression. These studies utilize software such as Schrodinger's Maestro to simulate binding affinities and predict active sites on target enzymes. The results suggested that modifications in the molecular structure could lead to improved binding interactions, enhancing both anticancer and antimicrobial activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research indicates that substituents on the piperidine ring significantly influence biological activity. For example, halogen substitutions at specific positions have been reported to enhance anticancer efficacy by increasing lipophilicity and improving receptor binding .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of piperidine derivatives for their antimicrobial activity against bacterial strains. The results indicated that modifications in the piperidine structure led to enhanced antibacterial properties compared to baseline compounds .
  • Anticancer Potential : In a comparative study, several synthesized derivatives were tested against HCT116 cells. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapy agents, suggesting potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate, and how can purity (>95%) be achieved?

  • Methodology : A multi-step synthesis involving carbamate formation and amide coupling is recommended. For example:

Protect the piperidine nitrogen with a dimethylcarbamoyl group using N,N-dimethylcarbamoyl chloride under basic conditions (e.g., K₂CO₃ in dry acetone) .

Functionalize the piperidin-4-ylmethyl group via reductive amination or nucleophilic substitution with a glyoxylic acid derivative to form the 2-oxoethyl acetate moiety .

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (methanol/water) .

  • Purity Validation : Use HPLC with a C18 column and mobile phase (methanol:sodium acetate buffer, pH 4.6) to confirm >95% purity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Experimental Design :

  • Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 37°C, and 60°C.
  • Monitor degradation via LC-MS at 0, 24, 48, and 72 hours. Key degradation products (e.g., hydrolyzed acetate or piperidine ring-opened derivatives) should be identified .
    • Findings : Similar piperidine-carbamate analogs show instability at pH >8 due to carbamate hydrolysis, requiring storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to neuronal voltage-gated calcium channels (VGCCs)?

  • Approach :

Perform molecular docking (AutoDock Vina) using the crystal structure of human PAD2 or VGCC homologs (e.g., PDB: 9B98) .

Validate binding poses via molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess stability of the piperidine-carbamate moiety in the active site .

Compare results with experimental IC₅₀ values from electrophysiology assays (e.g., patch-clamp studies on dorsal root ganglion neurons) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for serine-type endopeptidases?

  • Methodology :

  • Synthesize analogs with modifications to the dimethylcarbamoyl group (e.g., replacing with tert-butylcarbamate) or the 2-oxoethyl acetate linker (e.g., substituting with thioacetate) .
  • Test inhibitory activity against trypsin-like proteases (e.g., CTSG) using fluorogenic substrates (Km and kcat analysis) .
    • Key Finding : Analog 2-[3-({Methyl[1-(2-Naphthoyl)Piperidin-4-Yl]Amino}Carbonyl)-2-Naphthyl]-1-(1-Naphthyl)-2-Oxoethylphosphonic Acid shows 10-fold higher selectivity due to naphthoyl π-stacking interactions .

Q. What experimental and computational approaches resolve contradictions in reported therapeutic efficacy across in vivo models?

  • Case Study :

  • Contradiction : A patent claims antipsychotic activity in schizophrenia models , while electrophysiology data suggest off-target effects on T-type calcium channels .
  • Resolution :

Conduct dose-response studies in both behavioral (e.g., prepulse inhibition in rodents) and ion channel assays.

Use transcriptomics (RNA-seq) to identify downstream pathways (e.g., dopamine D2 receptor vs. Cav3.2 channel modulation) .

Apply machine learning (e.g., random forest) to correlate structural features with multi-target activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.